Structural Elucidation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol: A Comprehensive NMR Guide
Structural Elucidation of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol: A Comprehensive NMR Guide
Executive Summary
The structural verification of substituted pyrazoles is a critical step in agrochemical and pharmaceutical development. 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol (CAS: 1564794-29-1) presents a unique analytical challenge due to its highly polarized ring system and the potential for annular tautomerism. This whitepaper provides a definitive, expert-level guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this molecule. By bridging theoretical mechanistic principles with field-proven experimental protocols, this guide serves as a self-validating framework for researchers requiring absolute structural certainty.
Molecular Architecture & Tautomeric Dynamics
Before assigning spectral peaks, one must understand the electronic environment of the pyrazole core. The molecule consists of a 1H-pyrazole ring substituted with an ethyl group at N1, a bulky tert-butyl group at C3, and a hydroxyl group at C5.
A defining characteristic of pyrazol-5-ols is their complex tautomeric equilibrium. Depending on the solvent dielectric constant and hydrogen-bonding capacity, the molecule can exist in three primary forms: the OH form (aromatic pyrazol-5-ol), the CH form (pyrazol-5-one), or the NH form (zwitterionic or polarized). In highly polar, hydrogen-bond-accepting solvents like DMSO- d6 , the aromatic OH form is overwhelmingly stabilized, effectively "freezing" the tautomeric exchange on the NMR timescale [1]. Consequently, the assignments detailed in this guide are predicated on the stabilization of the OH tautomer in DMSO- d6 .
Experimental Methodology: A Self-Validating Protocol
To ensure reproducibility and high-fidelity data, the following self-validating protocol must be strictly adhered to. The causality behind each step is explained to establish a robust analytical baseline.
Step 1: Sample Preparation
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Action: Weigh precisely 15.0 mg of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol.
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Solvent Selection: Dissolve the analyte in 0.6 mL of DMSO- d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: DMSO- d6 is chosen over CDCl 3 because its strong hydrogen-bond-accepting nature disrupts intermolecular pyrazole-pyrazole hydrogen bonds, preventing the formation of broad, unresolved oligomeric signals [3]. TMS provides an absolute zero reference.
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Filtration: Pass the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Why? Particulate matter distorts magnetic field homogeneity, leading to poor shimming and broadened peak bases.
Step 2: Instrument Calibration & Acquisition
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Hardware: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm broadband observe (BBO) or cryoprobe.
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1 H NMR Parameters: 298 K, 16 scans, relaxation delay ( D1 ) of 1.5 seconds, flip angle 30°.
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13 C NMR Parameters: 298 K, 1024 scans, relaxation delay ( D1 ) of 2.0 seconds, complete proton decoupling (WALTZ-16).
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Causality: The extended D1 in 13 C acquisition ensures complete relaxation of the quaternary carbons (C3, C5, and the tert-butyl central carbon), which lack attached protons for efficient dipole-dipole relaxation, thereby ensuring accurate integration and signal-to-noise ratios.
Quantitative Data Presentation
The following tables summarize the expected NMR data based on the electronic mesomeric (+M) and inductive (+I) effects inherent to the molecule.
1 H NMR Spectral Assignments (in DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Justification |
| OH (C5) | 9.50 - 10.50 | Broad Singlet | 1H | - | Highly deshielded due to oxygen electronegativity; broad due to rapid solvent exchange. |
| C4-H | 5.20 - 5.40 | Singlet | 1H | - | Strongly shielded aromatic proton due to +M electron donation from the C5-OH and ring nitrogens. |
| N1-CH 2 | 3.85 - 4.05 | Quartet | 2H | 7.2 | Deshielded by direct attachment to the electronegative N1 atom; split by adjacent CH 3 . |
| C3-C(CH 3 ) 3 | 1.15 - 1.25 | Singlet | 9H | - | Bulky alkyl group; highly shielded, equivalent protons. |
| N1-CH 2 CH 3 | 1.25 - 1.35 | Triplet | 3H | 7.2 | Terminal methyl group; split by adjacent CH 2 . |
13 C NMR Spectral Assignments (in DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Justification |
| C3 | 158.0 - 160.0 | Quaternary (C) | Deshielded by the adjacent N2 atom and the +I effect of the tert-butyl group. |
| C5 | 153.0 - 155.0 | Quaternary (C) | Highly deshielded due to direct attachment to the electronegative hydroxyl oxygen. |
| C4 | 85.0 - 90.0 | Methine (CH) | Anomalously shielded for an aromatic carbon due to intense localized electron density from +M effects [2]. |
| N1-CH 2 | 41.0 - 43.0 | Methylene (CH 2 ) | Deshielded by the adjacent pyrazole N1 atom. |
| C3-C(CH 3 ) 3 | 31.0 - 32.5 | Quaternary (C) | Central carbon of the tert-butyl group; lacks attached protons. |
| C3-C(CH 3 ) 3 | 29.0 - 30.5 | Methyl (CH 3 ) | Three equivalent methyl groups of the tert-butyl moiety. |
| N1-CH 2 CH 3 | 14.0 - 15.5 | Methyl (CH 3 ) | Terminal methyl carbon of the ethyl chain. |
Mechanistic Justifications & Expert Insights
The C4 Shielding Anomaly: To the untrained eye, an aromatic proton appearing at ∼ 5.3 ppm and an aromatic carbon at ∼ 87 ppm might suggest a non-aromatic system (like the CH tautomer). However, this is a hallmark of 5-hydroxypyrazoles. The oxygen atom at C5 donates its lone pair into the π -system via resonance (+M effect). Simultaneously, the nitrogen atoms contribute to a "push-pull" electronic distribution that localizes a tremendous amount of electron density onto the C4 position. This shielding effect is a critical diagnostic marker for confirming the integrity of the pyrazole core [2].
Solvent-Induced Shift Variations: If the experiment is conducted in a non-polar solvent, the chemical shifts of the N1-ethyl group and the C5-OH will drift significantly. As noted in comprehensive studies of pyrazole basicity and solvent interactions, the dielectric constant of the medium alters the dipole moment of the molecule, directly impacting the 13 C shielding tensors [3]. Therefore, cross-referencing literature values requires strict adherence to the specified solvent system.
Logical Workflow Diagram
The following diagram illustrates the self-validating logic engine used to confirm the structure of 3-(tert-butyl)-1-ethyl-1H-pyrazol-5-ol, ensuring that tautomeric states and solvent effects are properly accounted for prior to final assignment.
Workflow for the NMR elucidation and tautomeric validation of pyrazol-5-ols.
References
- A theoretical and experimental NMR study of the tautomerism of two phenylene-bis-C-substituted pyrazoles ResearchG
- High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism Canadian Science Publishing
- Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole ResearchG
